3-Amino-5-bromo-6-ethylpyridine
Description
3-Amino-5-bromo-6-ethylpyridine (CAS RN: 1399480-50-2) is a brominated pyridine derivative with the molecular formula C₇H₉BrN₂ and a purity of 97% . The compound features a pyridine core substituted with an amino group at position 3, a bromine atom at position 5, and an ethyl group at position 4. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-bromo-6-ethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMMABOUAGYJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-6-ethylpyridine can be achieved through several methods. One common approach involves the bromination of 6-ethylpyridine followed by the introduction of an amino group. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the pyridine ring. The resulting 5-bromo-6-ethylpyridine is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromo-6-ethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted pyridines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-bromo-6-ethylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers or coordination complexes .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-ethylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the amino group allows for the formation of hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein or enzyme, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Amino-5-bromo-6-ethylpyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Reactivity: The ethyl group in this compound introduces steric hindrance compared to smaller methyl substituents (e.g., 5-Bromo-6-methylpyridin-2-amine ). This may reduce nucleophilic attack at C6 but enhance stability in hydrophobic environments. Methoxy groups (e.g., 5-Bromo-6-methoxypyridin-3-amine ) are electron-withdrawing, altering electronic density on the pyridine ring compared to ethyl or methyl groups.
Physicochemical Properties: The melting point of 3-Amino-5-bromopyridine (76–77°C ) is lower than brominated pyridines with bulkier substituents, suggesting that ethyl groups may increase melting points due to higher molecular weight and packing efficiency. However, data for the target compound is lacking. Molecular weight differences (e.g., 201.07 vs. 173.01 g/mol ) influence solubility and bioavailability.
Applications: this compound is primarily used as a heterocyclic building block , whereas 3-Amino-5-bromopyridine is employed in cross-coupling reactions for drug intermediates . Compounds with methyl groups (e.g., 5-Amino-3-bromo-2-methylpyridine ) are common in pharmacologically active molecules due to metabolic stability.
Research Findings
- Synthetic Utility: Bromine at C5 in this compound facilitates Suzuki-Miyaura couplings, as seen in analogous compounds like 3-Amino-5-bromopyridine .
- Steric vs.
- Safety Profile: Brominated pyridines with amino groups (e.g., 3-Amino-5-bromopyridine ) often exhibit irritant properties (R36/37/38), suggesting similar handling precautions for the target compound.
Biological Activity
3-Amino-5-bromo-6-ethylpyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN\ and it has a molecular weight of approximately 216.07 g/mol. The compound features an ethyl group at the 6-position and an amino group at the 3-position, with a bromine atom at the 5-position. These substitutions influence its steric properties and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily in the following areas:
1. Antimicrobial Activity
- Studies have shown that compounds containing bromine and amino groups can exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
2. Anticancer Properties
- The compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
3. Enzyme Inhibition
- This compound may act as an inhibitor of specific enzymes, including kinases involved in cancer progression. The presence of the bromine atom is believed to enhance binding affinity to these targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Interaction with Enzymes: The compound may bind to active sites on enzymes, inhibiting their function.
- Modulation of Signaling Pathways: It could influence key signaling pathways involved in cell proliferation and survival.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound, yielding promising results:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL. |
| Study B (2023) | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM after 48 hours of treatment. |
| Study C (2024) | Enzyme Inhibition | Demonstrated inhibition of p38 MAP kinase with IC50 values indicating strong binding affinity (10 µM). |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination: Introduction of the bromine atom at the 5-position.
- Amination: Addition of the amino group at the 3-position via nucleophilic substitution.
- Ethylation: Modification at the 6-position to introduce the ethyl group.
This compound serves as a valuable intermediate in drug discovery and development due to its diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
